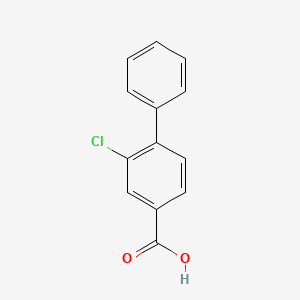

2-Chlorobiphenyl-4-carboxylic acid

Description

Contextualization within Biphenyl (B1667301) Carboxylic Acid Chemistry

Biphenyl carboxylic acids are a class of organic compounds characterized by a biphenyl structure with one or more carboxyl groups. chemicalbook.com These compounds are recognized for their utility as intermediates in the synthesis of a wide array of molecules, including pharmaceuticals and materials with specific optical or electronic properties. chemicalbook.com The parent compound, biphenyl-4-carboxylic acid, is a white to light yellow crystalline powder and is used in the synthesis and characterization of europium and terbium complexes. chemicalbook.com

The introduction of substituents, such as a chlorine atom in the case of 2-Chlorobiphenyl-4-carboxylic acid, can significantly influence the molecule's conformation and electronic properties. The position of the substituent is crucial; for instance, the chlorine atom at the 2'-position introduces steric hindrance that affects the dihedral angle between the two phenyl rings. This, in turn, can impact the molecule's ability to pack in a crystalline lattice and its interactions with other molecules.

Research Significance and Academic Relevance

The academic relevance of this compound stems primarily from its role as a model compound in structural chemistry and materials science research. Its synthesis and characterization provide valuable insights into the effects of halogen substitution on the molecular geometry and intermolecular interactions of biphenyl systems.

Detailed Research Findings

One study reported the synthesis of 2'-Chlorobiphenyl-4-carboxylic acid by the oxidation of 4-acetyl-2'-chlorobiphenyl using sodium hypobromite (B1234621) in aqueous dioxane. iucr.org The resulting crystals were found to be monoclinic, belonging to the space group P21/c. iucr.org The crystal structure revealed that the molecules form centrosymmetric hydrogen-bonded dimers. iucr.org A key finding was the dihedral angle of 48.9° between the two phenyl rings, a direct consequence of the steric hindrance from the chlorine atom at the 2'-position. iucr.org The angle between the carboxyl group and the phenyl ring to which it is attached was determined to be 5.6°. iucr.org

Another crystallographic study on this compound found the crystals to be triclinic, with the space group P1. iucr.org This investigation also confirmed the formation of centrosymmetrical hydrogen-bonded dimers. iucr.org The angle between the planes of the phenyl rings was reported to be 46.1°, and the angle between the carboxyl group and its attached phenyl ring was 7.9°. iucr.org These slight variations in crystallographic data can arise from different crystallization conditions.

The detailed structural information obtained from these studies is crucial for understanding the fundamental principles of crystal engineering and for the design of new materials with desired properties. For example, the ability to predict and control the packing of molecules in a crystal is essential for developing new liquid crystalline materials. While research on the direct application of this compound in liquid crystals is not extensively documented, the structural insights gained from it contribute to the broader knowledge base of this field.

| Property | Value (Monoclinic) iucr.org | Value (Triclinic) iucr.org |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/c | P1 |

| a (Å) | 3.94 | 3.896 |

| b (Å) | 35.81 | 9.549 |

| c (Å) | 7.61 | 14.184 |

| β (°) or α, β, γ (°) | β = 101.6 | α = 92.01, β = 95.99, γ = 92.44 |

| Angle between phenyl rings (°) | 48.9 | 46.1 |

| Angle between carboxyl group and phenyl ring (°) | 5.6 | 7.9 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9ClO2 |

|---|---|

Molecular Weight |

232.66 g/mol |

IUPAC Name |

3-chloro-4-phenylbenzoic acid |

InChI |

InChI=1S/C13H9ClO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H,(H,15,16) |

InChI Key |

QAASEXRKPINZLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Chlorobiphenyl 4 Carboxylic Acid

Advanced Synthetic Routes

The creation of 2-Chlorobiphenyl-4-carboxylic acid relies on a series of sophisticated organic reactions. These methods are tailored to control the regioselectivity of the substitutions on the biphenyl (B1667301) core.

Direct Chlorination Approaches

Direct chlorination of biphenyl-4-carboxylic acid presents a straightforward approach to introducing a chlorine atom onto the biphenyl ring system. However, this method can lead to a mixture of isomers, and controlling the regioselectivity to favor the 2-chloro position can be challenging. The reaction conditions, including the choice of chlorinating agent and catalyst, are crucial in directing the substitution to the desired position.

Rearrangement Reaction Strategies

Rearrangement reactions can also be employed in the synthesis of aryl carboxylic acids. organic-chemistry.org While specific examples for this compound are not detailed in the provided results, general rearrangement strategies like the Benzilic Acid Rearrangement and the Favorsky Reaction are known methods for synthesizing carboxylic acids from other functional groups. organic-chemistry.org These reactions typically involve the transformation of a different functional group already present on the biphenyl scaffold into a carboxylic acid.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the biphenyl core of this compound.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgyoutube.com This reaction is instrumental in synthesizing biphenyl derivatives. For the synthesis of this compound, this could involve the coupling of a boronic acid derivative of one ring with a halide derivative of the other. For example, a (2-chlorophenyl)boronic acid could be coupled with a 4-halobenzoic acid, or a (4-carboxyphenyl)boronic acid could be coupled with a 1-chloro-2-halobenzene. The reaction typically proceeds in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of palladium precursor, ligand, and base are critical for the success of the reaction. libretexts.orgyoutube.com

Table 1: Key Components in Suzuki-Miyaura Coupling

| Component | Function | Examples |

|---|---|---|

| Palladium Catalyst | Facilitates the cross-coupling reaction. | Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4 |

| Ligand | Stabilizes and enhances the reactivity of the palladium catalyst. | Triphenylphosphine (PPh3), Tricyclohexylphosphine (PCy3) |

| Boron Reagent | Provides one of the aryl groups for the biphenyl system. | Boronic acids (ArB(OH)2), Boronic esters |

| Aryl Halide/Triflate | Provides the other aryl group for the biphenyl system. | Aryl bromides, Aryl iodides, Aryl triflates |

| Base | Activates the organoboron compound and facilitates transmetalation. | K2CO3, K3PO4, Cs2CO3 |

This table summarizes the general components and their roles in a typical Suzuki-Miyaura coupling reaction.

Nitration and Reduction of Biphenyl Precursors

A multi-step synthesis involving nitration and subsequent reduction provides another pathway to aminated biphenyl precursors, which can then be converted to the target carboxylic acid. For instance, the nitration of a suitable biphenyl precursor can introduce a nitro group, which can then be reduced to an amino group. The amino group can subsequently be transformed into a carboxylic acid via diazotization followed by a Sandmeyer-type reaction or other related transformations.

A related synthesis involves the preparation of 4'-chloro-2-nitrobiphenyl (B3055000). This can be achieved through a coupling reaction of p-chlorophenylboronic acid with o-chloronitrobenzene using a palladium catalyst. google.com Another method involves the reaction of 2-nitrochlorobenzene with p-chlorophenylmagnesium chloride in the presence of a nickel catalyst. google.com The resulting 4'-chloro-2-nitrobiphenyl can then undergo reduction of the nitro group to an amino group, yielding 4'-chloro-2-aminobiphenyl. google.com This amino-substituted biphenyl can then be a precursor for the synthesis of this compound.

Chemical Reactivity and Derivative Formation

The presence of both a carboxylic acid group and a chlorinated biphenyl scaffold endows this compound with a versatile reactivity profile. The carboxylic acid function serves as a prime site for a variety of nucleophilic acyl substitution reactions, while the chlorine atom on the biphenyl ring opens avenues for cross-coupling and substitution reactions.

Esterification Reactions

The conversion of this compound to its corresponding esters is a fundamental transformation, enhancing its utility in various synthetic applications. A primary method for this conversion is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often employed, or the water generated during the reaction is removed.

While specific literature detailing the Fischer esterification of this compound is not abundant, the general principles of this reaction are well-established and are expected to apply. For instance, reaction with methanol (B129727) or ethanol (B145695) under acidic conditions would yield the corresponding methyl or ethyl 2-chlorobiphenyl-4-carboxylate.

Table 1: Representative Esterification Reactions of Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Product |

| This compound | Methanol | H₂SO₄ | Methyl 2-chlorobiphenyl-4-carboxylate |

| This compound | Ethanol | TsOH | Ethyl 2-chlorobiphenyl-4-carboxylate |

Another effective method for esterification, particularly for more sensitive substrates or when milder conditions are required, is the Steglich esterification. This reaction utilizes a coupling agent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method proceeds at room temperature and is highly efficient.

Reduction Pathways

The carboxylic acid group of this compound can be reduced to a primary alcohol, (2-chloro-[1,1'-biphenyl]-4-yl)methanol. This transformation is typically achieved using strong reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent for this purpose. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids.

The reduction proceeds via a complex mechanism involving the initial deprotonation of the carboxylic acid by the hydride reagent, followed by the reduction of the resulting carboxylate salt. An aldehyde is formed as an intermediate, but it is immediately reduced to the primary alcohol.

Table 2: Common Reducing Agents for Carboxylic Acids

| Reducing Agent | Reactivity with Carboxylic Acids | Product |

| Lithium aluminum hydride (LiAlH₄) | Strong | Primary Alcohol |

| Sodium borohydride (NaBH₄) | Generally unreactive | No reaction |

Nucleophilic Substitution of Halogen Moiety

The chlorine atom on the biphenyl ring of this compound is susceptible to nucleophilic substitution, particularly through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Two prominent examples of such reactions are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and an amine. In the context of this compound, this reaction could be used to introduce a variety of amino groups at the 2-position of the biphenyl ring, leading to the synthesis of N-aryl or N-alkyl derivatives. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Ullmann Condensation: This is a copper-catalyzed reaction that can be used to form C-N, C-O, and C-S bonds. For example, the reaction of this compound with an alcohol or a phenol (B47542) in the presence of a copper catalyst and a base can lead to the formation of an ether linkage at the 2-position. Similarly, reaction with an amine would yield an N-aryl derivative.

Amidation Reactions

The carboxylic acid group of this compound can be readily converted to an amide through reaction with a primary or secondary amine. Due to the initial acid-base reaction between the carboxylic acid and the amine, direct heating is often inefficient. Therefore, the use of coupling agents is the preferred method for amide bond formation.

Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. These reactions are typically carried out in aprotic solvents at room temperature and provide good to excellent yields of the corresponding amides. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (B26582) (HOBt), can further enhance the reaction efficiency and suppress side reactions.

Table 3: Common Coupling Agents for Amidation

| Coupling Agent | Description |

| Dicyclohexylcarbodiimide (DCC) | A widely used and effective coupling agent. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | A water-soluble carbodiimide, simplifying product purification. |

Relative Reactivity of Carboxylic Acid Derivatives in Acyl Substitution

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is a crucial concept in understanding their chemical transformations. The general order of reactivity is as follows:

Acyl Halides > Anhydrides > Esters > Amides

This trend is primarily governed by the nature of the leaving group attached to the acyl carbon. Better leaving groups, which are weaker bases, lead to more reactive derivatives.

Acyl chlorides , derived from this compound, would be the most reactive derivatives. The chloride ion is an excellent leaving group, making the acyl chloride highly susceptible to nucleophilic attack.

Esters , such as the methyl or ethyl esters of this compound, are less reactive than the corresponding acyl chloride. The alkoxide leaving group is a stronger base than the chloride ion.

Amides , formed from this compound, are the least reactive of these derivatives. The amide anion is a very poor leaving group, rendering the amide bond quite stable.

This hierarchy of reactivity allows for the interconversion of these derivatives. For instance, a more reactive derivative like an acyl chloride can be readily converted into a less reactive one, such as an ester or an amide. However, the reverse transformations are generally more challenging and require specific reagents or reaction conditions. This principle is fundamental in designing synthetic routes involving the derivatives of this compound.

Environmental Fate and Biotransformation of 2 Chlorobiphenyl 4 Carboxylic Acid

Abiotic Transformation Processes

Abiotic transformation processes, driven by physical and chemical factors in the environment, play a crucial role in the degradation of chlorinated aromatic compounds. These processes can alter the structure and properties of 2-Chlorobiphenyl-4-carboxylic acid, influencing its persistence and potential for further transformation.

Photodegradation, or the breakdown of compounds by light, is a primary abiotic pathway for the transformation of chlorobiphenyls in surface waters and the atmosphere. For chlorobiphenyls, photodegradation can proceed through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by other light-absorbing substances in the environment.

Research on compounds structurally similar to this compound, such as 2-chlorobiphenyl (B15942), indicates that photodegradation under simulated sunlight can lead to the removal of the chlorine atom, a process known as reductive dechlorination researchgate.netmmu.ac.uk. This process is often enhanced in the presence of photosensitizers like humic acids or metallic ions. The irradiation of chlorobiphenyls in solution has been shown to yield products formed by loss of chlorine, rearrangement, and condensation nih.gov. In some cases, photolysis can result in the formation of more polar compounds, including other carboxylic acids and hydroxylated species nih.gov. The presence of a carboxylic acid group on the biphenyl (B1667301) structure, as in this compound, may influence the rate and products of photodegradation due to its electron-withdrawing nature and its potential to alter the molecule's light-absorbing properties.

| Photodegradation Factor | Potential Impact on this compound | Supporting Evidence from Related Compounds |

| UV Radiation | Likely to induce degradation, including dechlorination. | Studies on 2-chlorobiphenyl show degradation under UV light researchgate.netmmu.ac.uk. |

| Photosensitizers | May accelerate photodegradation rates. | Humic acids and metallic ions enhance the photodegradation of related compounds. |

| Environmental Matrix | The presence of organic matter and other substances can affect reaction pathways. | Irradiation of chlorobiphenyls in different media yields varied products nih.gov. |

Abiotic processes can lead to the formation of various derivatives of chlorinated biphenyls. The reaction of PCBs with hydroxyl radicals, which are ubiquitous in the environment, can result in the formation of hydroxylated PCBs (OH-PCBs) nih.govnih.govresearchgate.net. This process is a significant source of OH-PCBs in the environment nih.gov. While direct evidence for this compound is not available, it is plausible that it could undergo similar hydroxylation reactions.

Furthermore, the photodegradation of chlorobiphenyls can yield a "carboxylic" fraction, indicating the formation of other carboxylic acid derivatives nih.gov. This suggests that the initial carboxylic acid group of this compound might be retained while other parts of the molecule are transformed, or that additional carboxylic acid groups could be formed through oxidative processes. Abiotic decarboxylation, the removal of the carboxyl group, is also a potential transformation pathway under certain environmental conditions, such as in the presence of strong oxidants nih.gov.

| Abiotic Process | Potential Derivative Formed | General Observation |

| Reaction with Hydroxyl Radicals | Hydroxylated this compound | A common pathway for the formation of OH-PCBs from parent PCBs nih.govnih.govresearchgate.net. |

| Photodegradation | Other carboxylic acid derivatives | Irradiation of chlorobiphenyls can produce a more polar carboxylic fraction nih.gov. |

| Oxidative Processes | Formation of additional carboxyl groups | A potential outcome of advanced oxidation processes in the environment. |

| Decarboxylation | 2-Chlorobiphenyl | Can occur under specific abiotic conditions, such as in the presence of strong oxidants nih.gov. |

Biotransformation Pathways

Biotransformation, the modification of chemical compounds by living organisms, is a critical component of the environmental fate of many organic pollutants. Microorganisms, plants, and higher organisms possess enzymatic machinery that can transform chlorinated biphenyls and their derivatives.

Microbial degradation is a key process in the natural attenuation of PCBs. Aerobic bacteria, in particular, have been shown to degrade lower-chlorinated biphenyls through a well-characterized biphenyl degradation pathway encoded by the bph genes ethz.ch. This pathway typically involves the dioxygenation of one of the biphenyl rings, followed by ring cleavage and further metabolism ethz.chasm.org.

For many chlorobiphenyls, this process results in the formation of a corresponding chlorobenzoic acid asm.orgnih.gov. For example, the microbial degradation of 4-chlorobiphenyl (B17849) often yields 4-chlorobenzoic acid nih.gov. By analogy, it is plausible that microorganisms could degrade this compound by attacking the non-carboxylated, chlorinated ring. This would likely involve a series of enzymatic reactions leading to ring cleavage and the potential formation of chlorinated aliphatic acids. The presence of the carboxylic acid group may influence the susceptibility of the molecule to microbial attack. Some microorganisms are known to degrade chlorobenzoic acids further, potentially leading to complete mineralization nih.gov.

Plants can take up and metabolize a variety of organic contaminants from the soil and water. Studies on the metabolism of chlorobiphenyls in plants have shown that they can be transformed into hydroxylated and conjugated derivatives nih.gov. For instance, whole poplar plants have been observed to produce hydroxylated metabolites of 4-monochlorobiphenyl nih.govacs.org.

It is conceivable that this compound could be taken up by plants and undergo similar metabolic transformations. The primary metabolic processes in plants for such compounds often involve hydroxylation, followed by conjugation with sugars (glycosylation) or other endogenous molecules nih.gov. These conjugation reactions increase the water solubility of the compound, facilitating its sequestration within plant tissues, often in the vacuole. The presence of carboxylic acid and phenolic hydroxyl groups are known to play a role in the biostimulant activity of some complex organic molecules in plants, suggesting that the functional groups of this compound and its potential metabolites could interact with plant metabolic pathways frontiersin.org. The metabolism of chlorophenylalanines in plants has also been shown to produce chlorobenzoic and chlorocinnamic acids, indicating that plants have the enzymatic capacity to transform chlorinated aromatic acids capes.gov.br.

In higher organisms, such as fungi and aquatic animals, the metabolism of chlorobiphenyls is primarily mediated by cytochrome P450 monooxygenases nih.govacs.org. This enzymatic system introduces hydroxyl groups onto the biphenyl structure, forming hydroxylated metabolites (OH-PCBs) nih.gov. These OH-PCBs can then undergo further conjugation reactions, such as sulfation and glucuronidation, which facilitate their excretion nih.govnih.gov.

Studies with ligninolytic fungi have demonstrated their ability to degrade not only PCBs but also their degradation products, including hydroxylated PCBs and chlorobenzoic acids nih.govresearchgate.net. The transformation of OH-PCBs by these fungi can lead to the formation of hydroxylated dibenzofurans and further breakdown to chlorobenzoic acid researchgate.net. Given these pathways, it is likely that this compound, if taken up by higher organisms, would be subjected to hydroxylation on one or both of its aromatic rings. The resulting hydroxylated derivatives could then be conjugated to form sulfates or glucuronides.

| Organism Type | Primary Metabolic Pathway | Potential Metabolites of this compound |

| Microorganisms | Dioxygenase-mediated ring cleavage | Chlorinated aliphatic acids |

| Plants | Hydroxylation and conjugation | Hydroxylated and glycosylated derivatives |

| Higher Organisms (e.g., Fungi) | Cytochrome P450-mediated oxidation, conjugation | Hydroxylated, sulfated, and glucuronidated derivatives |

Following a comprehensive search for scientific literature, it has been determined that there is no available data specifically detailing the environmental fate and biotransformation of the chemical compound This compound . The conducted searches yielded information on the metabolism of other polychlorinated biphenyls (PCBs), but not for this specific carboxylic acid derivative.

As per the strict instructions to generate content focusing solely on "this compound" and to adhere to the provided outline with scientifically accurate information, it is not possible to create the requested article. The absence of research on the hydroxylated, sulfated, methoxylated, and sulfonated metabolites, as well as the environmental persistence of metabolites for this particular compound, means that any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article on the "" cannot be produced.

Analytical Techniques for Characterization and Detection of 2 Chlorobiphenyl 4 Carboxylic Acid and Its Derivatives

Chromatographic Methodologies

Chromatography is fundamental to the analysis of 2-Chlorobiphenyl-4-carboxylic acid, providing the necessary separation from potential interferents. Gas and liquid chromatography are the principal techniques utilized.

Gas chromatography is a powerful tool for separating volatile compounds. However, due to the low volatility and high polarity of carboxylic acids, direct GC analysis of this compound is challenging. To overcome this, derivatization is a mandatory prerequisite to convert the carboxylic acid into a more volatile and thermally stable ester derivative. labshake.comnih.gov This process not only improves chromatographic behavior, leading to sharper and more symmetrical peaks, but also enhances detection sensitivity. gcms.cz

Common derivatization strategies include:

Alkylation (Esterification): This is the most prevalent method, where the carboxylic acid is converted into an ester, such as a methyl or ethyl ester. gcms.cz Reagents like diazomethane (B1218177) or alcohols (e.g., methanol (B129727), butanol) in the presence of an acid catalyst (e.g., BF₃, H₂SO₄) are used. nih.gov For trace analysis using an electron capture detector (ECD), derivatization with pentafluorobenzyl bromide (PFBBr) is particularly effective due to the high electron affinity of the resulting pentafluorobenzyl ester. gcms.cz

Silylation: This involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used, often with a catalyst like trimethylchlorosilane (TMCS). gcms.cz

The choice of derivatization reagent depends on the analytical objective, the detector being used, and the presence of other functional groups in the molecule. gcms.cz Following derivatization, the resulting ester of this compound can be readily analyzed by GC, typically coupled with a mass spectrometer for definitive identification. nih.gov

Table 1: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Derivatization Method | Reagent | Derivative Formed | Advantages |

| Alkylation | Diazomethane, Trimethylsilyldiazomethane | Methyl Ester | Fast and quantitative reaction. |

| Alkylation | BF₃/Methanol | Methyl Ester | Effective for a wide range of acids. |

| Alkylation | Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) Ester | Excellent for trace analysis with ECD. gcms.cz |

| Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) Ester | Produces volatile and stable derivatives. |

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of less volatile and thermally labile compounds like this compound, often without the need for derivatization. Reversed-phase HPLC (RP-HPLC) is the most common mode of separation.

A typical RP-HPLC method would employ a C18 stationary phase. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer) to control the pH. libretexts.org Adjusting the pH is critical to ensure the carboxylic acid is in its non-ionized form, which promotes retention on the nonpolar stationary phase. Detection is commonly achieved using a UV detector, as the biphenyl (B1667301) system is chromophoric.

For enhanced sensitivity and selectivity, especially at trace levels, pre-column derivatization can be employed to attach a fluorescent tag to the carboxylic acid group. researchgate.net Reagents such as 2-nitrophenylhydrazine (B1229437) hydrochloride (2-NPH·HCl) guidechem.com or 2-(2,3-anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf) have been used for the sensitive determination of carboxylic acids. libretexts.org

Table 2: Example HPLC Conditions for a Structurally Similar Compound

| Parameter | Condition |

| Compound | 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid libretexts.org |

| Column | C18 (150 x 4.6 mm, 5 µm) libretexts.org |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) libretexts.org |

| Flow Rate | 1.0 mL/min libretexts.org |

| Detection | UV at 225 nm libretexts.org |

| Temperature | 30 °C libretexts.org |

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution compared to conventional single-column GC. This technique is particularly valuable for separating complex mixtures of structurally similar compounds, such as different isomers of polychlorinated biphenyls (PCBs) and their derivatives.

In a GC×GC system, two columns with different separation mechanisms (e.g., a non-polar column followed by a polar column) are coupled. This allows for a much more detailed separation of components, which might co-elute in a one-dimensional system. The increased peak capacity and sensitivity of GC×GC make it an excellent tool for fingerprinting PCBs in environmental samples and for resolving target analytes from a complex matrix background. While specific applications for this compound are not widely documented, the principles of GC×GC analysis of PCBs are directly applicable and would provide superior separation of its isomers and related metabolites.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, the carboxylic acid proton (-COOH) is expected to appear as a broad singlet in the downfield region, typically between 10 and 13 ppm. rsc.org The seven aromatic protons will resonate in the range of approximately 7.3 to 8.2 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) will depend on the relative positions of the protons and the influence of the chlorine and carboxylic acid substituents.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found far downfield, generally in the 165-180 ppm range. libretexts.org The twelve aromatic carbons will have signals between approximately 125 and 145 ppm. The carbon atom attached to the chlorine will be influenced by the halogen's electronegativity. Decoupled ¹³C NMR spectra show a single peak for each chemically distinct carbon.

Table 3: Predicted and Comparative NMR Chemical Shifts (δ) in ppm

| Nucleus | Functional Group | Expected/Comparative Chemical Shift (ppm) | Reference/Comment |

| ¹H | Carboxylic Acid (-COOH ) | 10.0 - 13.0 (broad singlet) | Characteristic range for carboxylic acid protons. rsc.org |

| ¹H | Aromatic (Ar-H ) | 7.3 - 8.2 | Based on data for biphenyl-4-carboxylic acid and other derivatives. whitman.edu |

| ¹³C | Carbonyl (-C OOH) | 165 - 175 | Based on data for biphenyl-4-carboxylic acid (171.16 ppm). whitman.edu |

| ¹³C | Aromatic (Ar-C ) | 125 - 147 | General range for biphenyl structures. libretexts.orgwhitman.edu |

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Mass Spectrometry (MS): When analyzed by electron ionization mass spectrometry (EI-MS), this compound (molecular weight: 232.66 g/mol ) will exhibit a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as two peaks: [M]⁺ at m/z 232 and [M+2]⁺ at m/z 234, with a relative intensity ratio of approximately 3:1. libretexts.org

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) and a carboxyl radical (-COOH). rsc.org For this compound, this would lead to prominent fragment ions at:

m/z 215/217 ([M-OH]⁺)

m/z 187/189 ([M-COOH]⁺)

Loss of the chlorine atom can also occur.

GC/MS and GC/MS/MS: The coupling of Gas Chromatography with Mass Spectrometry (GC/MS) is a standard approach, particularly after derivatization of the carboxylic acid. nih.gov The GC separates the analyte derivative, which is then identified by the mass spectrometer. Tandem mass spectrometry (GC/MS/MS) can be used for even greater selectivity and sensitivity by monitoring specific fragmentation transitions, which is crucial for detection in complex samples.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a powerful tool for confirming the identity of this compound and for identifying unknown metabolites or degradation products by providing their exact chemical formulas.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound in EI-MS

| m/z (³⁵Cl/³⁷Cl) | Ion Formula | Fragmentation |

| 232 / 234 | [C₁₃H₉ClO₂]⁺ | Molecular Ion ([M]⁺) |

| 215 / 217 | [C₁₃H₈ClO]⁺ | Loss of ·OH from carboxyl group |

| 187 / 189 | [C₁₂H₈Cl]⁺ | Loss of ·COOH from carboxyl group |

| 152 | [C₁₂H₈]⁺ | Loss of ·COOH and Cl |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by the distinctive absorptions of its carboxylic acid group and its chlorinated biphenyl structure.

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band corresponding to the O-H stretching vibration of the carboxyl group. orgchemboulder.com This band typically appears in the wide range of 3500 cm⁻¹ to 2500 cm⁻¹. spectroscopyonline.com The significant broadening is a result of strong intermolecular hydrogen bonding, which often causes carboxylic acids to exist as dimers in the solid and liquid states. orgchemboulder.comspectroscopyonline.com This broad O-H stretch is often superimposed on the sharper C-H stretching bands of the aromatic rings. orgchemboulder.com

Another key absorption is the intense C=O (carbonyl) stretching band. For aromatic carboxylic acids like this compound, this peak is typically observed between 1710 cm⁻¹ and 1680 cm⁻¹. spectroscopyonline.com The position of this band can be influenced by conjugation with the aromatic ring. The spectrum also displays a C-O stretching vibration, which is found in the region of 1320 cm⁻¹ to 1210 cm⁻¹. spectroscopyonline.com

Additionally, characteristic bending vibrations for the carboxylic acid group are present. The O-H bend appears in two regions: 1440-1395 cm⁻¹ and a broad wagging band between 960-900 cm⁻¹. orgchemboulder.comspectroscopyonline.com The presence of the biphenyl structure will contribute C-H stretching peaks for the aromatic rings, typically seen just above 3000 cm⁻¹, and C=C stretching peaks within the aromatic rings in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration of the chlorinated ring would be expected in the fingerprint region, typically below 800 cm⁻¹.

The combination of a very broad O-H stretch with a strong C=O stretch is a clear indicator of the presence of a carboxylic acid functional group. spectroscopyonline.com

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3500 - 2500 | Strong, Very Broad |

| Aromatic Ring | C-H Stretch | >3000 | Medium to Weak |

| Carbonyl | C=O Stretch | 1710 - 1680 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid | O-H Bend | 1440 - 1395 | Medium |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

| Carboxylic Acid | O-H Wag | 960 - 900 | Medium, Broad |

| Aryl Halide | C-Cl Stretch | <800 | Medium to Strong |

Data compiled from general spectroscopic principles for carboxylic acids and aromatic compounds. orgchemboulder.comspectroscopyonline.com

Derivatization Strategies for Analytical Purposes

The analysis of carboxylic acids by chromatographic methods, such as gas chromatography (GC), often requires a derivatization step. nih.gov This chemical modification is performed to increase the volatility and thermal stability of the analyte, as well as to improve its chromatographic behavior and detection sensitivity. nih.govnih.gov For carboxylic acids, the polar carboxyl group is converted into a less polar ester.

Methylation Procedures for Carboxylic Acid Components

Methylation is a common and effective derivatization strategy that converts carboxylic acids into their corresponding methyl esters. This transformation is particularly useful for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov The resulting methyl esters are more volatile and less prone to adsorption on the chromatographic column, leading to better peak shape and improved separation.

One established method involves the use of methanolic HCl. In a typical procedure, the carboxylic acid sample is treated with a solution of hydrogen chloride in methanol and heated. nih.gov This acid-catalyzed esterification reaction efficiently converts the carboxylic acid to its methyl ester. This method has been successfully applied to the analysis of short-chain carboxylic acids from biological matrices. nih.gov

Another highly efficient methylation reagent is trimethylsilyl diazomethane (TMSD). nih.gov This reagent reacts rapidly with carboxylic acids, often at room temperature, to yield methyl esters. A key advantage of TMSD is the speed of the reaction; in some cases, methylation can be completed in just a few minutes, which is significantly faster than traditional methods. nih.gov This technique has proven effective for the derivatization of various carboxylic acids prior to GC-MS analysis. nih.gov

Table 2: Comparison of Methylation Reagents for Carboxylic Acid Derivatization

| Reagent | Typical Conditions | Advantages |

| Methanolic HCl | Heating required | Well-established, reliable |

| Trimethylsilyl diazomethane (TMSD) | Room temperature, rapid reaction (minutes) | High efficiency, fast reaction times, avoids background interference in some analyses |

This table summarizes common methylation procedures used for the derivatization of carboxylic acids for analytical purposes. nih.govnih.gov

Computational and Theoretical Studies on 2 Chlorobiphenyl 4 Carboxylic Acid

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 2-Chlorobiphenyl-4-carboxylic acid are crucial for its interactions with biological systems. Conformational analysis and molecular dynamics (MD) simulations are employed to explore the molecule's preferred shapes and dynamic behavior.

Conformational Analysis: The central bond connecting the two phenyl rings in biphenyl (B1667301) derivatives is subject to torsional rotation. The degree of this rotation is influenced by the substituents on the rings. For this compound, the chlorine atom at the ortho position (position 2) introduces significant steric hindrance, which restricts the free rotation around the C-C bond linking the two phenyl rings. This results in a non-planar (twisted) conformation being the most stable state.

Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time in a simulated environment, such as in a solvent or interacting with a biological macromolecule. nih.govacs.org For this compound, MD simulations can reveal:

The range of accessible torsional angles and the energy barriers between different conformations.

The stability of the molecule's conformation in different solvents.

The nature of interactions with surrounding solvent molecules.

The binding dynamics and stability when complexed with a biological target, such as a receptor or enzyme.

Studies on hydroxylated polychlorinated biphenyls (HO-PCBs) have utilized MD simulations to understand their interactions with receptors like the estrogen receptor β. nih.gov These simulations have highlighted the importance of van der Waals interactions and the role of specific amino acid residues in stabilizing the ligand-receptor complex. nih.gov Similar approaches for this compound would be invaluable in understanding its potential biological activity.

Molecular Electrostatic Potential (MEP) Studies

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP would exhibit the following key features:

Negative Potential: The most negative regions (colored red in MEP maps) would be concentrated around the oxygen atoms of the carboxylic acid group, indicating their high electron density and propensity to act as hydrogen bond acceptors or interact with positively charged species. The chlorine atom would also exhibit a region of negative potential. nih.govacs.org

Positive Potential: The most positive regions (colored blue) would be located around the hydrogen atom of the carboxylic acid's hydroxyl group, making it a potential hydrogen bond donor. The hydrogen atoms on the phenyl rings would also show positive potential. nih.govacs.org

A comprehensive computational study on all 209 chlorinated biphenyl congeners revealed a correlation between the MEP and their substitution patterns. nih.gov The most toxic congeners were found to possess highly positive electrostatic potentials on the aromatic rings and highly negative potentials on the chlorine atoms. nih.gov This suggests that the electrostatic properties are a key factor in the biological activity of these compounds. The MEP of this compound would be a critical tool in predicting its reactivity and potential interactions with biological targets.

Dipole Moment Calculations

The dipole moment of this compound is influenced by the electronegative chlorine atom and the polar carboxylic acid group. Ab initio calculations can provide an accurate determination of the molecule's dipole moment. A computational study of all chlorinated biphenyls found that toxic congeners tend to have conformations with low dipole moments, which may be related to their accumulation in adipose tissue. nih.gov

The calculated dipole moment for this compound would depend on its specific conformation, particularly the torsional angle between the phenyl rings. The vector addition of the bond moments of the C-Cl and C-COOH groups, along with the inherent polarity of the biphenyl system, would determine the net molecular dipole moment.

| Computational Parameter | Significance for this compound |

| Magnitude of Dipole Moment | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Direction of Dipole Moment | Points from the center of positive charge to the center of negative charge, providing insight into the molecule's charge distribution. |

Molecular Docking Simulations with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger biological macromolecule like a protein. This method is instrumental in drug discovery and for understanding the interactions of xenobiotics with biological systems.

For biphenyl derivatives, a key macromolecular target that has been studied is transthyretin (TTR) . TTR is a transport protein for thyroxine (T4) in the blood. Many polychlorinated biphenyls (PCBs) and their metabolites are known to bind to TTR, potentially disrupting thyroid hormone homeostasis.

Molecular docking simulations of biphenyl carboxylic acid derivatives with TTR have revealed key binding interactions:

The carboxylic acid group is crucial for forming hydrogen bonds with specific amino acid residues in the TTR binding pocket, such as Lysine-15. nih.gov

The biphenyl scaffold fits into the hydrophobic binding channel of TTR.

The halogen substituents can form halogen bonds and other non-covalent interactions with the protein, influencing the binding affinity.

While direct docking studies on this compound are not extensively reported, studies on structurally similar compounds like 2',6'-difluorobiphenyl-4-carboxylic acid provide a reliable model for its potential binding mode. nih.gov The chlorine atom at the 2-position would influence the molecule's conformation within the binding site, and the carboxylic acid at the 4-position would be ideally positioned to interact with key residues.

Another potential target for biphenyl carboxylic acids is the estrogen receptor alpha (ERα) , which plays a vital role in the proliferation of breast cancer cells. Docking studies of a library of biphenyl carboxylic acids against ERα have shown that these compounds can exhibit promising binding interactions. ajgreenchem.com

| Macromolecular Target | Potential Binding Interactions | Significance |

| Transthyretin (TTR) | Hydrogen bonding (via carboxylic acid), hydrophobic interactions, halogen bonding. | Potential for disruption of thyroid hormone transport. |

| Estrogen Receptor α (ERα) | Hydrogen bonding, π-cation/π-anion interactions, π-sulfur interactions. | Potential anticancer activity. |

Quantum Mechanical Investigations of Reactivity and Interactions

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and reactivity of molecules. acs.orgnih.gov These calculations can be used to determine a variety of molecular properties and reactivity descriptors.

For this compound, DFT calculations can elucidate:

Optimized Molecular Geometry: Providing precise bond lengths, bond angles, and dihedral angles for the most stable conformation.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Local Reactivity Descriptors (Fukui Functions): These functions indicate which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

Bond Dissociation Energies (BDEs): QM calculations can predict the energy required to break specific bonds, such as the C-Cl bond, which is relevant for understanding the molecule's degradation pathways.

Reactive molecular dynamics simulations, which can be validated by DFT calculations, have been used to study the decomposition of PCBs, revealing multistep radical mechanisms involving C-Cl bond cleavage. acs.orgnih.gov

| QM Descriptor | Information Provided for this compound |

| HOMO Energy | Electron-donating ability. |

| LUMO Energy | Electron-accepting ability. |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability. |

| Fukui Functions | Identification of reactive sites within the molecule. |

| Bond Dissociation Energy | Stability of chemical bonds and potential for degradation. |

Structure Activity Relationships Sar in the Context of 2 Chlorobiphenyl 4 Carboxylic Acid Analogs Excluding Biological Activity/toxicity

Influence of Halogen and Carboxylic Acid Substituents on Molecular Interactions

The nature and position of halogen and carboxylic acid substituents on the biphenyl (B1667301) framework of 2-chlorobiphenyl-4-carboxylic acid analogs are pivotal in defining their molecular interaction profiles. These interactions are primarily non-covalent and include hydrogen bonds, halogen bonds, and van der Waals forces.

The carboxylic acid group is a key player in forming strong hydrogen bonds with suitable donor and acceptor groups on a macromolecule or another molecule. Research on quinoline (B57606) carboxylic acids, which share structural motifs with biphenyl carboxylic acids, has demonstrated the strict requirement of the carboxylic acid group for inhibitory activity, underscoring its critical role in binding. nih.gov The carboxyl group can exist in different conformations, such as syn and anti, which can influence its interaction patterns. amolf.nl In aqueous solutions, the carboxyl group has been observed to exist as two distinct and long-living conformational isomers, which can have implications for its binding behavior. amolf.nl

The halogen substituent, in this case, chlorine, introduces both steric bulk and the potential for halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The strength of this interaction is influenced by the type of halogen, with the order of influence generally being I > Br > Cl. nih.gov In studies of co-crystals, the structural influence of halogen atoms was found to increase in the order of Cl < Br < I, corresponding to the increasing size of the σ-hole. nih.gov While chlorine is the weakest of the common halogens in forming these bonds, its presence can still significantly influence molecular packing and interactions. For instance, in a study of bisphenol A analogs binding to human serum albumin, tetrachlorobisphenol A (TCBPA) was found to form stable complexes primarily through hydrogen bonds and van der Waals forces. ajgreenchem.com

A study on biphenyl carboxylic acid analogs as anticancer agents highlighted the importance of these interactions. For instance, the compound 3j, a biphenyl derivative, demonstrated hydrogen bond interactions through its carboxylic group with Thr347 of the estrogen receptor alpha (ERα), while the biphenyl rings engaged in π-sulfur interactions with Met343 and Met421. libretexts.org

Stereochemical Considerations and Conformational Restriction

The stereochemistry and conformational flexibility of this compound analogs are critical determinants of their interaction with macromolecules. The biphenyl core itself is not planar, with the two phenyl rings being twisted relative to each other to alleviate steric hindrance between the ortho-hydrogens. researchgate.net The introduction of a substituent at the ortho-position, such as the chlorine atom in this compound, significantly increases the rotational barrier around the central carbon-carbon single bond. researchgate.net

This restricted rotation leads to a more defined three-dimensional structure, a feature that can be crucial for high-affinity binding to a specific receptor pocket. The resulting non-planar conformation can be described by the dihedral angle between the two phenyl rings. For biphenyl itself, the energy minimum is at a dihedral angle of approximately 45°. nih.gov The presence of ortho substituents, however, favors a more perpendicular arrangement to minimize steric clashes. researchgate.net

This conformational restriction can lead to the existence of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. If the rotational barrier is high enough, these isomers can be isolated. The stability of these atropisomers depends on the size of the ortho substituents. For example, 2,2'-disubstituted biphenyls with bulky groups can have high enough activation energies for racemization to be resolved at room temperature. researchgate.net

The following table illustrates the rotational barriers for some ortho-substituted biphenyls, demonstrating the impact of substituent size on conformational restriction.

| Compound | Ortho Substituent | Rotational Barrier (kcal/mol) |

| 2-Methylbiphenyl | -CH₃ | ~17 |

| 2,2'-Dimethylbiphenyl | -CH₃, -CH₃ | >18 |

| 2-Fluorobiphenyl | -F | ~10 |

| 2,2'-Difluorobiphenyl | -F, -F | ~9 |

Data synthesized from various sources on biphenyl conformational analysis.

The defined, non-planar conformation of ortho-substituted biphenyls can be a key factor in their ability to fit into a binding site. Studies on ortho-biphenyl carboxamides as inhibitors of the Hedgehog signaling pathway have shown that this class of compounds, with its inherent conformational restriction, can be potent antagonists. plos.org

Modulating Binding Affinity to Macromolecules through Structural Modifications

The binding affinity of this compound analogs to macromolecules can be systematically modulated by making specific structural modifications. These modifications can enhance or diminish the strength of non-covalent interactions within a binding pocket.

The substitution of the chlorine atom with other halogens (bromine or iodine) is a common strategy to enhance binding affinity. As mentioned earlier, heavier halogens are more effective halogen bond donors. This is exemplified in studies of transthyretin (TTR) amyloidogenesis inhibitors, where di-halogen substituted biphenyls are noted for their potent activity. ajgreenchem.com A review on this topic explicitly states that connecting a carboxylate-substituted hydrophilic ring to a di-halogen hydrophobic ring is crucial for high inhibitory potential against amyloid fibril formation. ajgreenchem.com

The position of the halogen also plays a critical role. While the 2-chloro substituent induces a specific conformation, adding or moving halogens to other positions can further refine the shape and electronic properties of the molecule to better complement a target binding site.

Modification of the carboxylic acid group can also have a profound impact. While its presence is often critical for forming key hydrogen bonds, converting it to an ester or an amide can probe the importance of the acidic proton and the hydrogen bond donating/accepting capabilities of the carbonyl group. However, in many cases, such as with the quinoline carboxylic acid inhibitors of dihydroorotate (B8406146) dehydrogenase, the free carboxylic acid is found to be essential for activity. nih.gov

The following table presents hypothetical binding affinity data for a series of this compound analogs to a generic protein receptor, illustrating how structural modifications could influence binding. This data is illustrative and intended to demonstrate the principles of SAR.

| Compound | R1 | R2 | R3 | Binding Affinity (Kd, nM) |

| This compound | H | Cl | COOH | 100 |

| Analog 1 | H | Br | COOH | 50 |

| Analog 2 | H | I | COOH | 20 |

| Analog 3 | H | Cl | CONH₂ | 500 |

| Analog 4 | Cl | Cl | COOH | 75 |

| Analog 5 | H | Cl | H | >1000 |

In this hypothetical table, we can observe that:

Increasing the size of the halogen at the 2-position from chlorine to bromine and then to iodine leads to a progressive increase in binding affinity (lower Kd), likely due to stronger halogen bonding.

Converting the carboxylic acid to an amide (Analog 3) significantly reduces binding affinity, suggesting the importance of the acidic proton and/or the specific hydrogen bonding pattern of the carboxylate.

Adding another chlorine atom (Analog 4) provides a modest increase in affinity, potentially through additional hydrophobic or halogen-bond interactions.

Removing the carboxylic acid group entirely (Analog 5) abolishes significant binding, highlighting its essential role.

Studies on the binding of biphenyl derivatives to transthyretin have provided real-world examples of these principles. For instance, the binding of various biphenyl ethers has been analyzed crystallographically, revealing that a balance of hydrophobic and polar groups on the biphenyl skeleton is critical for their efficacy in inhibiting tetramer dissociation.

Q & A

Q. What are the established synthetic routes for 2-Chlorobiphenyl-4-carboxylic acid, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, such as condensation of chlorinated aromatic precursors followed by cyclization. For example, a common approach uses palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene under controlled temperatures (e.g., 80–120°C) to facilitate coupling reactions . Key factors include catalyst loading, solvent purity, and inert atmosphere to minimize side reactions.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Personal protective equipment (PPE) is mandatory: chemical-resistant gloves (e.g., nitrile), P95 respirators for particulate protection, and full-body lab coats. Work should be conducted in a fume hood to prevent inhalation exposure. Contaminated gloves must be disposed of per hazardous waste regulations .

Q. How can researchers verify the purity and structural identity of synthesized this compound?

Standard methods include:

- Chromatography : HPLC or GC-MS to assess purity.

- Spectroscopy : H/C NMR for structural confirmation (e.g., aromatic proton signals at δ 7.2–8.1 ppm).

- Melting Point Analysis : Compare observed values (e.g., 220–225°C) against literature data .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points) across studies?

Contradictory data may arise from impurities or polymorphic forms. To resolve this:

- Perform differential scanning calorimetry (DSC) to detect polymorph transitions.

- Cross-reference with authoritative databases like NIST Chemistry WebBook, which provides validated thermodynamic data .

- Reproduce synthesis under strictly controlled conditions to isolate pure phases.

Q. What strategies are effective for improving the solubility of this compound in aqueous systems for biological assays?

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via esterification or amidation.

- Co-solvents : Use DMSO or ethanol at ≤5% v/v to enhance solubility without denaturing biomolecules.

- Micellar Encapsulation : Employ surfactants like Tween-80 to form micelles .

Q. How can the stability of this compound be assessed under varying environmental conditions?

Conduct accelerated stability studies:

- Thermal Stress : Store at 40–60°C for 1–3 months and monitor degradation via LC-MS.

- Photostability : Expose to UV light (e.g., 300–400 nm) and track photodegradation products.

- Hydrolytic Stability : Test in buffers (pH 1–13) to identify pH-sensitive degradation pathways .

Q. What methodologies are recommended for investigating the compound’s potential biological activity (e.g., enzyme inhibition)?

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins.

- In Vitro Assays : Perform enzyme inhibition assays (e.g., fluorescence-based) with positive controls.

- SAR Studies : Modify substituents (e.g., chlorine position) to correlate structure with activity .

Data Analysis & Experimental Design

Q. How should researchers design experiments to resolve conflicting bioactivity results in published studies?

- Dose-Response Curves : Test a broad concentration range (e.g., 1 nM–100 µM) to identify EC/IC.

- Replicate Controls : Include cell viability assays (e.g., MTT) to rule out cytotoxicity artifacts.

- Orthogonal Assays : Validate findings using complementary techniques (e.g., SPR for binding kinetics) .

Q. What analytical approaches are suitable for detecting trace degradation products in long-term stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.